

# JTV-519 and Related Compounds: A Comparative Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Jtv-519 free base |           |  |  |  |  |
| Cat. No.:            | B1663253          | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1,4-benzothiazepine derivative JTV-519 (also known as K201) and related compounds, focusing on their mechanism of action, preclinical efficacy, and available clinical trial information. These compounds are primarily investigated for their potential in treating cardiac arrhythmias, heart failure, and other conditions linked to abnormal intracellular calcium handling.

# Mechanism of Action: Stabilizing the Ryanodine Receptor

JTV-519 and its analogs primarily exert their effects by targeting the ryanodine receptor (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] In pathological conditions such as heart failure and certain arrhythmias, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium release from the SR. This calcium leak can trigger delayed afterdepolarizations and contribute to cellular arrhythmogenesis.

JTV-519 acts as a RyR2 stabilizer, promoting the closed state of the channel and thereby reducing this harmful calcium leak.[1] The precise mechanism is a subject of ongoing research, but it is believed to involve one or both of the following pathways:



- Direct Interaction with RyR2: JTV-519 may directly bind to the RyR2 protein, inducing a conformational change that favors the closed state.[1]
- Enhancing Calstabin2 Binding: A key regulatory protein, calstabin2 (also known as FKBP12.6), is known to stabilize RyR2. In disease states, calstabin2 can dissociate from the RyR2 complex, contributing to channel leakiness. JTV-519 is thought to increase the affinity of calstabin2 for RyR2, thereby restoring its stabilizing function.[1][2][3]

The related compound, S-107, is also a benzothiazepine derivative designed as a more specific RyR stabilizer with potentially fewer off-target effects.[4]

# **Signaling Pathway of JTV-519 Action**



Click to download full resolution via product page

Caption: Mechanism of JTV-519 and S-107 in stabilizing the RyR2 channel.

#### **Preclinical Data**

A substantial body of preclinical evidence from in vitro and animal studies supports the mechanism of action of JTV-519.



| Parameter                            | Model                         | Compound | Dosage                | Key Findings                                                                    | Reference |
|--------------------------------------|-------------------------------|----------|-----------------------|---------------------------------------------------------------------------------|-----------|
| Diastolic<br>Ca2+ Spark<br>Frequency | Murine<br>Cardiomyocyt<br>es  | JTV-519  | 1 μmol/L              | Significantly reduced ouabain-induced Ca2+ spark frequency.                     | [5]       |
| SR Ca2+<br>Leak                      | Murine<br>Cardiomyocyt<br>es  | JTV-519  | 1 μmol/L              | Reduced SR Ca2+ leak independentl y of SR Ca2+ load.                            | [5]       |
| Cardiac<br>Function                  | CLP Mice<br>(Sepsis<br>Model) | JTV-519  | 0.5 mg/kg/h<br>(i.v.) | Significantly increased fractional shortening (FS) and ejection fraction (EF).  | [6]       |
| Arrhythmia<br>Induction              | Calstabin-<br>2+/- Mice       | JTV-519  | 0.5<br>mg·kg-1·hr-1   | Prevented catecholamin e-induced ventricular arrhythmias.                       | [7]       |
| Ryanodine<br>Binding                 | Failing Dog<br>Heart SR       | JTV-519  | N/A                   | Increased the rate of [3H]ryanodin e binding, indicating channel stabilization. | [8]       |
| RyR2<br>Phosphorylati<br>on          | Calstabin-<br>2+/-            | JTV-519  | 1 μΜ                  | Prevented calstabin-2 release from                                              | [7]       |



Check Availability & Pricing



Cardiomyocyt

es

RyR2 despite

PKA

phosphorylati

on.

#### **Clinical Trial Data**

While JTV-519 has progressed to clinical trials, detailed quantitative results from these studies are not widely available in the public domain. The following table summarizes the known clinical trials.

| NCT Number  | Phase   | Condition           | Status  | Published<br>Results            |
|-------------|---------|---------------------|---------|---------------------------------|
| NCT01259622 | Phase 2 | Atrial Fibrillation | Unknown | No quantitative data published. |
| NCT00626652 | Phase 2 | Atrial Fibrillation | Unknown | No quantitative data published. |

Information regarding clinical trials for the related compound S-107 is limited, with no major published trial results found.

# **Experimental Protocols**

Detailed experimental protocols for the human clinical trials of JTV-519 are not publicly available. However, based on preclinical studies, a general workflow for evaluating the efficacy of RyR2 stabilizers can be outlined.

# General Experimental Workflow for Preclinical Evaluation





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JTV-519 Wikipedia [en.wikipedia.org]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases PMC [pmc.ncbi.nlm.nih.gov]



- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JTV-519 and Related Compounds: A Comparative Review of Preclinical and Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663253#a-review-of-clinical-trial-data-for-jtv-519-and-related-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com